
2,8-Dimethyldibenzothiophene
Overview
Description
2,8-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C₁₄H₁₂S. It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 2 and 8 positions. This compound is a derivative of dibenzothiophene and is known for its applications in various fields, including organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyldibenzothiophene typically involves the cyclization of thiophene derivatives with appropriate carbon sources. One common method is the transition-metal-catalyzed coupling reactions, which have emerged as a powerful approach for constructing dibenzothiophene structures . For example, the cyclization of thiophene with a four-carbon synthon can be achieved using acids, bases, or other non-metallic species .
Industrial Production Methods
Industrial production of this compound often involves the use of high-temperature and high-pressure conditions to facilitate the cyclization reactions. The use of catalysts, such as transition metals, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyldibenzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using molecular oxygen or peroxides as oxidants.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce the corresponding hydrocarbons .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- Role : 2,8-Dimethyldibenzothiophene is utilized as a precursor in the synthesis of more complex organic compounds. Its structure allows for functionalization and modification, making it a valuable building block in organic synthesis.
- Synthetic Routes : Common methods for synthesizing this compound include cyclization reactions involving thiophene derivatives and transition-metal-catalyzed coupling reactions, such as those using palladium catalysts.
Applications in Material Science
- Semiconducting Properties : The compound's conjugated double bonds suggest potential applications in organic electronics as a semiconductor material. Research is ongoing to explore its efficacy in devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .
- Dyes and Liquid Crystals : Its aromatic structure makes it suitable for use in dyes and liquid crystals, which are essential for display technologies.
Biological Applications
Microbial Biodegradation
- Bioremediation Potential : Certain microbial strains have demonstrated the ability to degrade this compound, indicating its potential use in bioremediation efforts to clean up environments contaminated with sulfur-containing polycyclic aromatic hydrocarbons (PAHs) found in crude oil .
- Desulfurization Studies : Research has shown that specific bacteria can metabolize dibenzothiophenes effectively. For instance, Paenibacillus sp. strain A11-2 has been identified as capable of desulfurizing dibenzothiophene to produce less harmful metabolites .
Industrial Applications
Chemical Manufacturing
- Production of Conducting Polymers : The compound is employed in the production of conducting polymers, which are used in various electronic applications due to their electrical properties.
- Optical Probes : Its fluorescence properties have led to its use as a probe in scientific research, particularly in studies involving optical properties and interactions with biomolecules .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,8-Dimethyldibenzothiophene involves its interaction with molecular targets and pathways in various chemical and biological processes. For example, in oxidative desulfurization, the compound undergoes oxidation to form sulfoxides or sulfones, which can be further processed or utilized in different applications .
Comparison with Similar Compounds
2,8-Dimethyldibenzothiophene can be compared with other similar compounds, such as:
Dibenzothiophene: The parent compound, consisting of two benzene rings fused to a thiophene ring without methyl substitutions.
4,6-Dimethyldibenzothiophene: Another derivative with methyl groups at the 4 and 6 positions, known for its presence as an impurity in petroleum.
2,4,8-Trimethyldibenzothiophene: A derivative with three methyl groups, which exhibits different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications.
Biological Activity
2,8-Dimethyldibenzothiophene (2,8-DMDBT) is an organosulfur compound characterized by its complex aromatic structure, which includes two methyl groups attached to a dibenzothiophene framework. This compound has garnered attention due to its potential biological activities, particularly in the context of biodegradation and microbial metabolism. This article explores the biochemical properties, metabolic pathways, and applications of 2,8-DMDBT based on diverse research findings.
- Chemical Formula : C₁₄H₁₂S
- Molecular Weight : 226.31 g/mol
- Structure : Contains a dibenzothiophene core with methyl substitutions at the 2 and 8 positions.
The unique substitution pattern influences its chemical reactivity and interactions with biological systems.
Research indicates that 2,8-DMDBT can be utilized by specific microbial strains as a sulfur source. For instance, Rhodococcus erythropolis can metabolize dibenzothiophene derivatives, including 2,8-DMDBT. This metabolism involves the activation of enzymes and alterations in gene expression, suggesting that these compounds play a role in microbial cellular metabolism .
Metabolic Pathways
The degradation of 2,8-DMDBT primarily occurs through microbial desulfurization processes. Key pathways include:
- 4S Pathway : This well-characterized pathway involves the cleavage of carbon-sulfur bonds in dibenzothiophenes. Microorganisms such as Paenibacillus sp. strain A11-2 have demonstrated the ability to desulfurize dibenzothiophene derivatives effectively .
- Microbial Strains Involved :
Study on Biodegradation
A study investigated the biodegradation capabilities of Rhodococcus erythropolis KA2-5-1 on various dibenzothiophenes, including 2,8-DMDBT. The results indicated that this strain can efficiently desulfurize the compound to produce 2-hydroxybiphenyl as a byproduct. The genetic analysis revealed similarities to known desulfurization genes (dszABC), confirming its metabolic capabilities .
Environmental Impact Assessment
Research assessing the environmental impact of 2,8-DMDBT highlighted its persistence in oil-contaminated environments. The compound's log partition coefficients (log(KPOM)) were measured over time, indicating its potential for bioaccumulation and persistence in aquatic systems .
Time (Days) | log(KPOM) |
---|---|
7 | 2.77 |
14 | 3.00 |
28 | 2.55 |
This table illustrates the changes in partitioning behavior over time, which is crucial for understanding its environmental fate.
The mechanism by which 2,8-DMDBT interacts with biological systems involves several key processes:
- Redox Reactions : The sulfur atom in the compound can participate in redox reactions, influencing the oxidative state of other biomolecules.
- Enzyme Interaction : Its aromatic structure allows for interactions with various enzymes and receptors, potentially modulating their activity .
Applications in Bioremediation
Given its biodegradability by specific microorganisms, 2,8-DMDBT presents opportunities for bioremediation strategies aimed at cleaning up sulfur-containing pollutants in petroleum products. Understanding its metabolic pathways is essential for developing effective microbial inoculants to enhance degradation processes in contaminated environments .
Properties
IUPAC Name |
2,8-dimethyldibenzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYWCJRYULRSJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C2C=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880786 | |
Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207-15-4, 70021-47-5 | |
Record name | Dibenzothiophene, 2,8-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzothiophene, dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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